1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene
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Overview
Description
1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene is an organic compound characterized by the presence of bromine, fluorine, chlorine, and benzene ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene typically involves the reaction of 2,4-dichlorobenzene with 2-bromo-1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products vary based on the extent of oxidation or reduction, leading to compounds with altered oxidation states.
Scientific Research Applications
1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene
- 2-Bromo-1,1-difluoroethyl-benzene
Comparison: 1-(2-Bromo-1,1-difluoroethyl)-2,4-dichloro-benzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and properties compared to similar compounds. The combination of these halogens in the benzene ring structure makes it a valuable compound for specific applications where such reactivity is desired.
Properties
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-2,4-dichlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2/c9-4-8(12,13)6-2-1-5(10)3-7(6)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLIXENBUXVZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CBr)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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